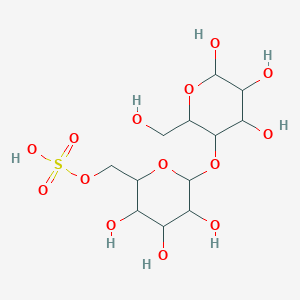
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethynyl group attached to a methyl-substituted phenyl ring, which is further connected to a methylamine group. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-ethynyl-2-methyl-benzene. This can be achieved through the alkylation of 2-methyl-benzene with an ethynylating agent under suitable conditions.
Amination Reaction: The next step involves the introduction of the methylamine group. This can be done through a nucleophilic substitution reaction where the ethynyl-substituted benzene reacts with methylamine in the presence of a catalyst.
Formation of Hydrochloride Salt: The final step is the conversion of the free amine to its hydrochloride salt. This is typically done by treating the amine with hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can further optimize the production process.
化学反应分析
Types of Reactions
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学研究应用
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3-Ethynyl-2-methyl-phenyl)-ethyl-amine hydrochloride
- (3-Ethynyl-2-methyl-phenyl)-propyl-amine hydrochloride
- (3-Ethynyl-2-methyl-phenyl)-butyl-amine hydrochloride
Uniqueness
(3-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethynyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the methylamine group enhances its solubility and reactivity compared to its longer-chain analogs.
属性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
3-ethynyl-N,2-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-4-9-6-5-7-10(11-3)8(9)2;/h1,5-7,11H,2-3H3;1H |
InChI 键 |
ZDKARCOQDXCYJQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1NC)C#C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)



![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)






![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)

![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)
